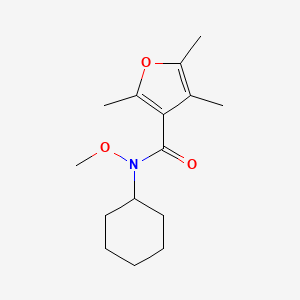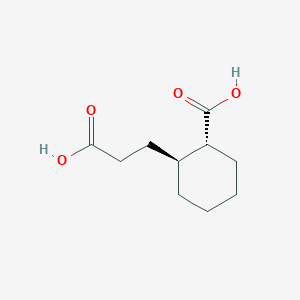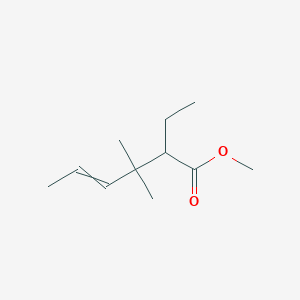
Methyl 2-ethyl-3,3-dimethylhex-4-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-ethyl-3,3-dimethylhex-4-enoate is an organic compound with the molecular formula C11H20O2. It belongs to the class of esters, which are commonly used in various chemical industries due to their pleasant odors and reactivity. This compound is characterized by a hexene backbone with methyl, ethyl, and dimethyl substitutions, making it a versatile molecule in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-ethyl-3,3-dimethylhex-4-enoate can be synthesized through several methods. One common approach involves the esterification of 2-ethyl-3,3-dimethylhex-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity reactants and catalysts to ensure the production of a high-quality ester. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring consistent product quality.
化学反应分析
Types of Reactions
Methyl 2-ethyl-3,3-dimethylhex-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester to alcohols or alkanes.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted esters or amides.
科学研究应用
Methyl 2-ethyl-3,3-dimethylhex-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of methyl 2-ethyl-3,3-dimethylhex-4-enoate involves its interaction with various molecular targets, depending on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The ester group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions.
相似化合物的比较
Similar Compounds
Methyl 3,3-dimethylpent-4-enoate: Similar structure but lacks the ethyl group.
Methyl 2,2-dimethylpent-4-enoate: Similar structure but with different methyl group positioning.
3-Hexene, 2,4-dimethyl-: Similar backbone but different functional groups.
Uniqueness
Methyl 2-ethyl-3,3-dimethylhex-4-enoate is unique due to its specific combination of methyl, ethyl, and dimethyl substitutions, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications.
属性
CAS 编号 |
60066-66-2 |
|---|---|
分子式 |
C11H20O2 |
分子量 |
184.27 g/mol |
IUPAC 名称 |
methyl 2-ethyl-3,3-dimethylhex-4-enoate |
InChI |
InChI=1S/C11H20O2/c1-6-8-11(3,4)9(7-2)10(12)13-5/h6,8-9H,7H2,1-5H3 |
InChI 键 |
ICYKEXZCGAKOHH-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)OC)C(C)(C)C=CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


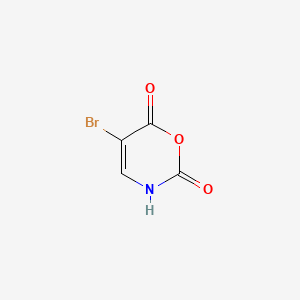
![6-[2-(Dimethylamino)ethoxy]pyrazine-2-carboxamide](/img/structure/B14595180.png)

![2-Pyrrolidinone, 1,1'-[(pentylimino)bis(methylene)]bis-](/img/structure/B14595197.png)
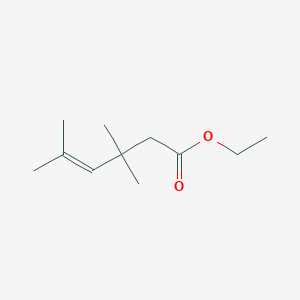
![Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-bromo-](/img/structure/B14595204.png)

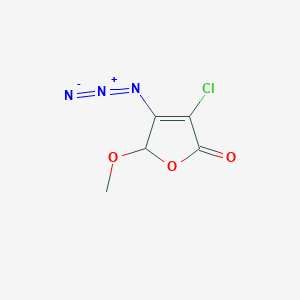
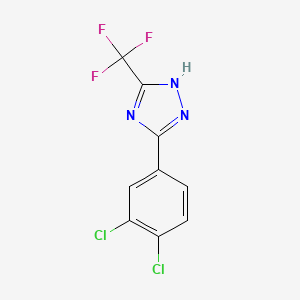
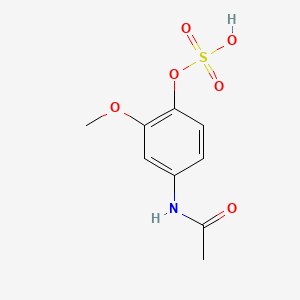

![1-{2-[3-Methyl-2-(propan-2-yl)phenyl]hexyl}-1H-imidazole](/img/structure/B14595238.png)
